molecular formula C8H15ClF2N2 B1431292 4-(3,3-Difluoroazetidin-1-yl)piperidine hydrochloride CAS No. 1380680-50-1

4-(3,3-Difluoroazetidin-1-yl)piperidine hydrochloride

Cat. No.: B1431292
CAS No.: 1380680-50-1
M. Wt: 212.67 g/mol
InChI Key: IQLMADPHNURAPP-UHFFFAOYSA-N
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Description

4-(3,3-Difluoroazetidin-1-yl)piperidine hydrochloride is a novel chemical compound that has garnered significant interest from researchers across various scientific fields. This compound, also known as DF-4, has a molecular formula of C8H15ClF2N2 and a molecular weight of 212.67 g/mol. It is characterized by the presence of a difluoroazetidine ring attached to a piperidine moiety, making it a unique structure in the realm of chemical compounds.

Safety and Hazards

The compound has been classified with the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary statements include P261, P305+P351+P338, and P302+P352 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,3-Difluoroazetidin-1-yl)piperidine hydrochloride involves several steps, starting with the preparation of the difluoroazetidine ring. This can be achieved through the reaction of appropriate fluorinated precursors under controlled conditions. The difluoroazetidine intermediate is then reacted with piperidine to form the desired compound. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired specifications .

Chemical Reactions Analysis

Types of Reactions

4-(3,3-Difluoroazetidin-1-yl)piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoroazetidine ring or the piperidine moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroazetidine derivatives with additional oxygen-containing functional groups, while substitution reactions can result in a variety of substituted piperidine derivatives .

Scientific Research Applications

4-(3,3-Difluoroazetidin-1-yl)piperidine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(3,3-Difluoroazetidin-1-yl)piperidine hydrochloride involves its interaction with specific molecular targets within cells. The difluoroazetidine ring is believed to play a crucial role in its binding affinity and specificity. The compound may modulate the activity of enzymes or receptors, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride: Similar in structure but differs in the number of hydrochloride molecules attached.

    3,3-Difluoroazetidine derivatives: Compounds with variations in the substituents on the azetidine ring.

    Piperidine derivatives: Compounds with different functional groups attached to the piperidine ring.

Uniqueness

4-(3,3-Difluoroazetidin-1-yl)piperidine hydrochloride stands out due to its unique combination of a difluoroazetidine ring and a piperidine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-(3,3-difluoroazetidin-1-yl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F2N2.ClH/c9-8(10)5-12(6-8)7-1-3-11-4-2-7;/h7,11H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQLMADPHNURAPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CC(C2)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373503-66-2
Record name Piperidine, 4-(3,3-difluoro-1-azetidinyl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373503-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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